4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine
Description
4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine (CAS: 884656-80-8) is a pyrimidine derivative with a chlorine atom at position 4, a phenyl group at position 6, and an m-tolyl (3-methylphenyl) group at position 2. Its molecular formula is C₁₁H₉ClN₂, with a molar mass of 204.66 g/mol . Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding . This compound’s structural features—chlorine’s electron-withdrawing effect and the aromatic substituents—make it a candidate for medicinal applications, particularly in anti-cancer research .
Properties
Molecular Formula |
C17H13ClN2 |
|---|---|
Molecular Weight |
280.7 g/mol |
IUPAC Name |
4-chloro-2-(3-methylphenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C17H13ClN2/c1-12-6-5-9-14(10-12)17-19-15(11-16(18)20-17)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
ADAPKBHMDIJXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with m-toluidine under basic conditions. The reaction typically takes place in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100-150°C) in the presence of a base like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrimidine compound with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl and tolyl groups can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles (e.g., amines, thiols) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium phosphate are typically employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Suzuki-Miyaura Coupling: Biaryl or diaryl pyrimidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl and tolyl groups.
Scientific Research Applications
4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The compound can interact with molecular targets such as kinases, proteases, or G-protein coupled receptors. These interactions can modulate various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
The following table compares 4-Chloro-6-phenyl-2-(m-tolyl)pyrimidine with structurally related compounds, highlighting substituent variations, molecular properties, and applications:
Structural and Electronic Differences
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine at position 4 increases electrophilicity, making the pyrimidine ring more reactive toward nucleophilic substitution compared to non-halogenated analogs . Aromatic Substituents: The m-tolyl group (3-methylphenyl) at position 2 introduces steric bulk and moderate electron-donating effects, which can hinder reactions at adjacent positions . In contrast, the thiophene group in 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine introduces π-conjugation and sulfur-mediated interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
